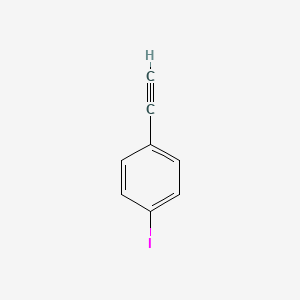

1-Ethynyl-4-iodobenzene

Description

Significance of Ethynyl (B1212043) and Iodo Functionalities in Molecular Design

The ethynyl (–C≡CH) and iodo (–I) functionalities bestow unique reactivity upon an aromatic scaffold. The terminal alkyne of the ethynyl group is a versatile handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions. Its linear geometry and the sp-hybridized carbons also play a crucial role in the design of rigid, rod-like molecules, a desirable feature in materials science.

The iodo group, being the largest and most polarizable of the stable halogens, is an excellent leaving group in cross-coupling reactions. rsc.orgresearchgate.net This reactivity, combined with the ability of the iodine atom to participate in halogen bonding, makes aryl iodides highly sought-after intermediates in synthesis. utc.edu The combination of these two functionalities in one molecule, as in 1-Ethynyl-4-iodobenzene, creates a powerful and versatile building block for the synthesis of a wide array of complex organic molecules.

Contextualization of this compound within Contemporary Synthetic Strategies

This compound serves as a bifunctional linker, enabling chemists to introduce both an ethynyl and an iodo-substituted phenyl group into a target molecule. This dual reactivity is particularly advantageous in sequential cross-coupling reactions, where the differential reactivity of the C-I and C-H (alkynyl) bonds can be exploited. It is a key player in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. musechem.com Its utility extends to the development of pharmaceuticals, organic electronic materials, and complex drug molecules. musechem.com

Historical Perspectives on Aryl Iodides and Terminal Alkynes in Chemical Synthesis

The use of aryl iodides and terminal alkynes in chemical synthesis has a rich history. The reactivity of aryl halides in coupling reactions was established in the early 20th century. However, it was the development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling in the 1970s, that truly unlocked the synthetic potential of these compounds. nih.gov This reaction, which couples a terminal alkyne with an aryl or vinyl halide, has become one of the most important methods for the synthesis of arylalkynes. nih.gov Similarly, the chemistry of terminal alkynes has evolved from their use as simple nucleophiles to their role as versatile building blocks in a vast array of transformations, including cycloadditions and radical alkynylations. nih.govrsc.org

Key Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | C₈H₅I nih.govacmec.com.cn |

| Molecular Weight | 228.03 g/mol nih.govacmec.com.cn |

| Melting Point | 68-69 °C sigmaaldrich.com |

| Boiling Point | 221.2 ± 23.0 °C at 760 mmHg sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 766-99-4 nih.govacmec.com.cn |

Synthesis and Reactivity

The preparation and subsequent reactions of this compound are central to its application in organic synthesis.

Common Synthetic Routes

The synthesis of this compound can be achieved through various methods. One common approach involves the Sonogashira coupling of a dihaloarene, followed by a selective reaction. Another route utilizes the diazotization of 4-iodoaniline (B139537), followed by a reaction to introduce the ethynyl group. For instance, 4-trimethylsilylethynyl iodobenzene (B50100) can be synthesized from 4-iodoaniline and trimethylsilylacetylene (B32187) via a diazo reaction and subsequent halogenation. sioc-journal.cn

Reactivity Profile

The reactivity of this compound is dominated by the two functional groups. The terminal alkyne can undergo a variety of reactions, including deprotonation to form a nucleophilic acetylide, and participation in cycloaddition reactions. The carbon-iodine bond is susceptible to oxidative addition with transition metal catalysts, initiating cross-coupling reactions.

Cross-Coupling Reactions

This compound is a versatile substrate for a range of cross-coupling reactions.

Sonogashira Coupling: This is arguably the most important reaction of this compound. The iodo group readily reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. musechem.comcore.ac.uk This reaction is widely used to construct complex conjugated systems.

Suzuki Coupling: The iodo group can also participate in Suzuki coupling reactions with boronic acids, providing access to biaryl compounds.

Heck Coupling: While less common for aryl iodides compared to bromides and chlorides, Heck coupling with alkenes is also a possible transformation.

Cycloaddition Reactions

The ethynyl group of this compound can participate in various cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles. This reaction is known for its high efficiency and is widely used in medicinal chemistry and materials science.

Applications in Organic Synthesis

The unique combination of an ethynyl and an iodo group makes this compound a valuable tool for the synthesis of a wide range of organic molecules.

Role in Materials Science

The rigid, linear structure imparted by the ethynyl group makes this compound an attractive building block for the synthesis of conjugated polymers and organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic semiconductors, and chemical sensors. musechem.com For example, it can be used in the polymerization to form poly(phenylacetylene)s, which are known for their semiconducting properties. rsc.orgrsc.org

Utility in Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of complex drug molecules. musechem.com The ethynyl group can be used to introduce specific functionalities or to link different molecular fragments together. The iodo group allows for the facile introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships. For instance, the replacement of an iodine atom with an ethynyl group has been shown to influence the binding affinity of drug candidates to their target proteins.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXITKLGQBZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478894 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-99-4 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Ethynyl 4 Iodobenzene Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of arylalkynes. For 1-ethynyl-4-iodobenzene, these methods offer efficient and selective pathways for creating new carbon-carbon bonds.

Sonogashira Coupling Reactions

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a paramount method for the synthesis of this compound derivatives. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.net

The Palladium Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 1,4-diiodobenzene) to a Pd(0) species, forming a Pd(II) complex. acs.orgacs.org

Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. acs.orgacs.org This is a critical step where the C(sp)-C(sp2) bond formation is orchestrated.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the diarylethyne) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

The Copper Cycle:

Coordination: The copper(I) salt coordinates with the terminal alkyne.

Acid-Base Reaction: In the presence of a base, the terminal alkyne is deprotonated, forming a copper acetylide intermediate. acs.org This species is then ready for the transmetalation step with the palladium complex.

Recent studies have explored the nuances of this mechanism, including the role of the base and solvent in facilitating the reaction. For instance, the use of DBU as a base in toluene (B28343) is thought to involve the formation of a DBU-CuI adduct, which is crucial for the reaction to proceed efficiently. acs.org The exact nature of the catalytically active species and the potential for alternative pathways, such as those involving palladium-only mechanisms, continue to be areas of active investigation. acs.orgru.nl

A summary of key mechanistic steps is provided in the table below:

| Catalytic Cycle | Key Step | Description |

| Palladium | Oxidative Addition | Aryl halide adds to Pd(0) to form a Pd(II) complex. |

| Palladium | Transmetalation | The alkyne group is transferred from copper to the Pd(II) complex. |

| Palladium | Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. |

| Copper | Acetylide Formation | A terminal alkyne reacts with a Cu(I) salt and base to form a copper acetylide. |

While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). researchgate.net This has prompted the development of copper-free Sonogashira protocols.

In these systems, the reaction is still catalyzed by palladium, but the mechanism for alkyne activation is different. It is proposed that the reaction can proceed through a palladium-only pathway, where the palladium complex itself facilitates the deprotonation and activation of the alkyne. acs.orgnih.gov These protocols often require specific ligands, bases, and reaction conditions to achieve high yields and selectivity. nih.gov For instance, the use of palladium complexes with N-heterocyclic carbene (NHC) ligands has shown promise in copper-free Sonogashira couplings. ru.nl

The development of copper-free methods has expanded the scope of the Sonogashira reaction, allowing for the synthesis of a wider range of compounds with sensitive functional groups that might not be compatible with copper catalysis. researchgate.net

The table below highlights some key features of copper-free Sonogashira reactions:

| Feature | Description |

| Catalyst | Typically a palladium complex, often with specialized ligands like phosphines or N-heterocyclic carbenes. |

| Base | A variety of organic and inorganic bases are used to facilitate alkyne deprotonation. |

| Advantages | Avoids alkyne homocoupling, broader substrate scope, and can be more environmentally friendly. |

| Challenges | May require higher catalyst loadings or more specialized reaction conditions compared to the copper-co-catalyzed method. |

The synthesis of unsymmetrical diarylethynes, where two different aryl groups are attached to the alkyne linker, presents a significant synthetic challenge. Regiocontrolled Sonogashira reactions offer a powerful solution. researchgate.net

One common strategy involves the use of a polyhalogenated arene, such as 1,3,5-tribromobenzene (B165230). researchgate.netscielo.br By carefully controlling the reaction conditions (e.g., stoichiometry of reactants, temperature, and reaction time), it is possible to selectively substitute one halogen atom at a time. scielo.br For example, reacting 1,3,5-tribromobenzene with one equivalent of a terminal arylacetylene can lead to the formation of a mono-alkynylated dibromobenzene derivative. researchgate.netscielo.br This intermediate can then be subjected to a second Sonogashira coupling with a different terminal alkyne to produce the desired unsymmetrical diarylethyne. researchgate.net

The choice of solvent can also play a crucial role in the regioselectivity of the reaction. For instance, using a water/toluene mixed solvent system has been shown to enhance the cross-coupling of 4-alkyloxyphenylacetylene with 1,3,5-tribromobenzene. scielo.br

A general approach for the synthesis of unsymmetrical diarylethynes is outlined below:

| Step | Reactants | Product |

| 1 | Polyhalogenated arene + 1 eq. of Terminal Alkyne A | Mono-alkynylated polyhalogenated arene |

| 2 | Mono-alkynylated polyhalogenated arene + 1 eq. of Terminal Alkyne B | Unsymmetrical diarylethyne |

The Sonogashira reaction is a key tool for the construction of conjugated oligo- and polyarylacetylenes. researchgate.net These materials are of great interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By employing di- or polyhalogenated aromatic compounds and/or di- or polyethynyl aromatic compounds as monomers, the Sonogashira reaction can be used in a step-growth polymerization to create extended conjugated systems. researchgate.net The properties of the resulting polymers, such as their solubility, electronic properties, and solid-state packing, can be tuned by varying the structure of the aromatic monomers.

For example, the Sonogashira coupling of a diiodobenzene derivative with a diethynylbenzene derivative in the presence of a palladium/copper catalyst system can lead to the formation of a poly(aryleneethynylene) (PAE) polymer. The reaction conditions can be optimized to control the molecular weight and polydispersity of the resulting polymer.

Suzuki-Miyaura Coupling and Related Boron-Based Nucleophile Reactions

The Suzuki-Miyaura coupling is another powerful transition metal-catalyzed cross-coupling reaction that is widely used in organic synthesis. researchgate.netlibretexts.org It involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

While the Sonogashira reaction is the most direct route to arylalkynes, the Suzuki-Miyaura coupling can be used to further functionalize this compound derivatives. For example, if this compound is first converted to the corresponding boronic acid or ester, this can then be coupled with a variety of aryl or vinyl halides to create more complex structures. researchgate.netresearchgate.net

The mechanism of the Suzuki-Miyaura coupling is similar to that of the Sonogashira reaction and involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org The transmetalation step, in this case, involves the transfer of the organic group from the boron atom to the palladium center. illinois.edu

Recent advances in Suzuki-Miyaura coupling have focused on expanding the scope of the reaction to include a wider range of coupling partners and developing more active and robust catalyst systems. researchgate.netnih.gov The use of different boron-based nucleophiles, such as organotrifluoroborates and MIDA boronates, has also been explored to fine-tune the reactivity and selectivity of the coupling reaction. nih.gov

A comparison of the key components of the Sonogashira and Suzuki-Miyaura coupling reactions is presented below:

| Reaction | Nucleophile | Electrophile | Key Bond Formed |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | C(sp)-C(sp2) |

| Suzuki-Miyaura | Organoboron Compound | Aryl/Vinyl Halide or Triflate | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

Negishi Cross-Coupling for Unsymmetrical Alkynes and Enynes

The Negishi cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds. A highly efficient continuous-flow process has been developed for synthesizing unsymmetrical alkynes and enynes using this method. researchgate.net The reaction involves the in situ generation of an alkynylzinc reagent from a lithium acetylide and a zinc halide, which then undergoes a cross-coupling reaction with aryl or vinyl iodides. researchgate.net This flow-reactor method offers mild reaction conditions, excellent yields, broad functional group compatibility, and significantly reduced reaction times. researchgate.net

Notably, the Negishi coupling was one of the earliest methods to successfully produce unsymmetrical biaryls with good yields. organic-chemistry.org Its versatility extends to the coupling of various organozinc compounds with a range of halides, not limited to aryl halides. organic-chemistry.org Research has shown that primary and secondary alkylzinc reagents often exhibit higher selectivity for cross-coupling compared to their Grignard counterparts. nih.gov

In the context of creating unsymmetrical tolanes (diarylalkynes), a one-pot sequential palladium-catalyzed process has been devised. rsc.org This approach begins with the in situ formation of a terminal alkyne via a Kumada-type coupling of an aryl iodide with ethynyl (B1212043) magnesium bromide, a method originally introduced by Negishi and his colleagues. rsc.orgrsc.org This intermediate is then subjected to a Sonogashira coupling with another aryl halide to produce the final unsymmetrical alkyne. rsc.org

Table 1: Negishi Cross-Coupling Reaction Parameters

| Feature | Description |

|---|---|

| Reaction Type | Negishi Cross-Coupling |

| Products | Unsymmetrical Alkynes and Enynes |

| Key Reagents | Organozinc compounds, Aryl/Vinyl Halides |

| Catalyst | Palladium or Nickel complexes |

| Advantages | High efficiency, Mild conditions, Good yields, Broad functional group tolerance |

Heck Coupling in Multifunctional Polymer Synthesis

The Heck coupling reaction has proven instrumental in the synthesis of multifunctional polymers with significant optical properties. researchgate.net Specifically, it has been employed to create photorefractive polymers. researchgate.net In one application, a conjugated polymer backbone, designed to both transport charge carriers and chelate with transition metal complexes, was synthesized using the Heck coupling. researchgate.net This innovative approach led to the development of polymers incorporating Ruthenium(II)-tri(bispyridyl) complexes as photocharge generators, resulting in materials with a large net optical gain. researchgate.net

The versatility of the Heck coupling is further demonstrated in its application under various conditions, including in aqueous media using thermoresponsive polymer micelles. nih.gov Studies have explored the Heck coupling of iodobenzene (B50100) with substrates like ethyl acrylate (B77674) and styrene (B11656), optimizing conditions to achieve high conversion rates. researchgate.net Interestingly, research has also shown that the Heck coupling of iodobenzene and styrene can proceed rapidly and selectively in supercritical water even without a catalyst, highlighting the unique role of the reaction medium. nih.gov

Table 2: Heck Coupling for Polymer Synthesis

| Feature | Description |

|---|---|

| Application | Synthesis of Multifunctional Photorefractive Polymers |

| Reactants | Aryl Halides (e.g., Iodobenzene), Alkenes (e.g., Ethyl Acrylate, Styrene) |

| Catalyst | Palladium complexes |

| Key Feature | Enables creation of polymers with desirable optical and charge-transporting properties |

Gold(I)-Catalyzed Cross-Coupling in Oligoynyl Complex Synthesis

The stabilization of terminal alkynes is a significant challenge in the synthesis of carbon-rich materials. The triphenylphosphine-gold(I) (AuPPh₃) fragment serves as an effective stabilizing group for terminal alkynes, rendering gold(I) alkynyl complexes valuable partners in metal-catalyzed cross-coupling reactions. acs.org These stable complexes undergo palladium-catalyzed gold(I)-phosphine halide elimination reactions with aryl iodides. acs.org

This methodology has been successfully applied to the synthesis of symmetrical and asymmetrical tetrathiafulvalene (B1198394) (TTF)-fused radiaannulenes. acs.org For instance, stable bis(gold(I) alkynyl) complexes of tetraethynylethene (TEE) derivatives have been used in Sonogashira-like palladium-catalyzed reactions with aryl iodides, including iodobenzene, to produce cross-coupling products in excellent yields. acs.org The use of gold(I) alkynyl complexes provides a convenient route to these complex structures, which can be challenging to synthesize via traditional methods involving unstable terminal alkynes. acs.orgacs.org

Recent advancements have also demonstrated gold-catalyzed decarboxylative cross-coupling reactions between iodoarenes and (hetero)aryl carboxylates, representing a novel pathway to gold-aryl complexes without traditional transmetalation. chemrxiv.org Furthermore, gold-catalyzed cross-coupling reactions have been achieved using aryldiazonium salts as the coupling partner, where the gold(I) species is oxidized to gold(III) by the diazonium salt without the need for an external oxidant. nih.gov

Table 3: Gold(I)-Catalyzed Cross-Coupling Data

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| Gold(I) alkynyl complex | Iodobenzene | Pd catalyst | Aryl-substituted oligoyne | Modest to Excellent acs.orgacs.org |

| Iodoarene | (Hetero)aryl carboxylate | Gold catalyst | Biaryl | Up to 96% chemrxiv.org |

Nickel-Catalyzed Decarboxylative Cross-Coupling

Nickel-catalyzed decarboxylative cross-coupling has emerged as a significant method for forming carbon-carbon bonds, utilizing readily available and stable carboxylic acids as substrates. researchgate.net A notable application involves the coupling of alkynyl carboxylic acids with aryl iodides. researchgate.net In the presence of a nickel catalyst, such as NiCl₂, along with a suitable ligand and reductant, diaryl alkynes can be synthesized in moderate to good yields. researchgate.net This method is advantageous as it avoids the formation of diyne byproducts that can occur through the homocoupling of alkynyl carboxylic acids. researchgate.net

This decarboxylative strategy has been extended to the synthesis of complex molecules like drimane (B1240787) meroterpenoids, showcasing its tolerance for various functional groups under mild conditions with a low-cost nickel catalytic system. researchgate.net Furthermore, nickel-catalyzed decarboxylative couplings of perfluorobenzoates with aryl halides and sulfonates have been developed, providing access to fluorinated biaryl compounds. nih.gov Electrochemical methods have also been employed, with nickel-catalyzed reductive coupling of N-hydroxyphthalimide esters with aryl halides proceeding under mild conditions in a divided electrochemical cell. mit.edu More recently, a convergent paired electrolysis method in an undivided cell has been developed for the nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides. rsc.org

Table 4: Nickel-Catalyzed Decarboxylative Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| Alkynyl Carboxylic Acid | Aryl Iodide | NiCl₂, Xantphos, Mn, Cs₂CO₃ | Diaryl Alkyne researchgate.net |

| Perfluorobenzoate | Aryl Halide/Sulfonate | Ni(COD)₂, Ligand (optional) | Fluorinated Biaryl nih.gov |

| N-Hydroxyphthalimide Ester | Aryl Halide | Nickel catalyst | Arylated Compound mit.edu |

Iridium-Catalyzed Asymmetric Allylic Substitution Reactions

Iridium-catalyzed asymmetric allylic substitution has become a powerful and widely used method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov First reported in 1997, this reaction is known for its high regio- and enantioselectivity, typically favoring the formation of branched products. rsc.orgnih.gov The development of various chiral phosphoramidite (B1245037) ligands has been crucial to the success and broad applicability of this methodology. rsc.org

These reactions have been successfully applied to a variety of nucleophiles, including electron-rich arenes like indoles, pyrroles, and naphthols, through a Friedel-Crafts type process. sioc-journal.cn Recently, indolizines have also been demonstrated as suitable nucleophiles in these transformations. sioc-journal.cn The iridium-catalyzed asymmetric allylation of indolizines with allylic alcohols proceeds in high yields and with excellent enantioselectivities. sioc-journal.cn The versatility of this reaction is further highlighted by its application in the synthesis of complex natural products and other biologically relevant molecules. rsc.org For instance, it has been used in the enantioselective modular synthesis of 2,4-disubstituted cyclopentenones. pkusz.edu.cn

Table 5: Iridium-Catalyzed Asymmetric Allylic Substitution

| Nucleophile | Electrophile | Catalyst System | Key Feature |

|---|---|---|---|

| Indolizine | Allylic Alcohol | [Ir(cod)Cl]₂, Chiral Ligand | High yields and enantioselectivities sioc-journal.cn |

| Electron-rich Arenes | Allylic Electrophile | Iridium-Phosphoramidite Complex | Enantioselective C-C bond formation rsc.orgsioc-journal.cn |

Ruthenium-Catalyzed Alkyne Activation

Ruthenium catalysts have proven effective in promoting a variety of transformations involving alkynes, including C-H activation and annulation reactions. rsc.orgopenresearchlibrary.org Ruthenium(II)-catalyzed alkyne annulation often proceeds through the activation of an ortho C-H bond relative to a directing group, forming a ruthenacycle intermediate. openresearchlibrary.org This strategy has been used to synthesize a range of N-heterocyclic molecules. openresearchlibrary.org

Furthermore, ruthenium catalysts can facilitate intermolecular alkene-alkyne couplings in aqueous and biologically relevant media. nih.gov This C-C bond-forming reaction, which can be used for the derivatization of amino acids and peptides, adds to the toolbox of bioorthogonal reactions. nih.gov Pioneering work by Trost and others has also established ruthenium-catalyzed trans-hydrofunctionalization of internal alkynes, such as trans-hydrosilylation, as a highly selective method to produce valuable substituted alkenes. illinois.edu This contrasts with the more common cis-selective hydrofunctionalization methods. illinois.edu The field of ruthenium-catalyzed σ-activation has also expanded to include remote meta-selective C-H functionalization of arenes. rsc.org

Table 6: Ruthenium-Catalyzed Alkyne Reactions

| Reaction Type | Reactants | Catalyst | Key Outcome |

|---|---|---|---|

| C-H/N-H Annulation | Benzamidine Hydrochloride, Internal Alkyne | Ruthenium(II) complex | Synthesis of 1-Aminoisoquinolines rsc.org |

| Alkyne Annulation | Substrate with Directing Group, Alkyne | Ruthenium(II) complex | Formation of N-Heterocycles openresearchlibrary.org |

| Alkene-Alkyne Coupling | Alkene, Alkyne | Cationic Cyclopentadienyl Ru(II) | C-C bond formation in aqueous media nih.gov |

Organometallic Reagent Chemistry

Organometallic reagents, such as organolithium and Grignard reagents, are fundamental in organic synthesis, acting as potent nucleophiles and strong bases. libretexts.orgtaylorandfrancis.com Their reactivity stems from the polarized metal-carbon bond, which imparts carbanionic character to the carbon atom. libretexts.org This makes them highly effective for nucleophilic attack on electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form alcohols. libretexts.org

Due to their strong basicity, organometallic reagents readily react with protic solvents like water, necessitating anhydrous conditions for their use. libretexts.org This reactivity can be harnessed to convert alkyl halides to the corresponding hydrocarbons. libretexts.org In the context of this compound, organolithium reagents play a crucial role. For instance, treatment of 1-chloro-4-ethynylbenzene (B13528) with n-butyllithium (n-BuLi) followed by an electrophile like methyl iodide allows for the extension of the alkyne chain. taylorandfrancis.com

The choice of halogen on the benzene (B151609) ring is critical. For example, while attempting to form an organolithium reagent from 1-bromo-4-ethynylbenzene (B14332), the high reactivity can lead to bromine-lithium exchange alongside the desired deprotonation of the terminal alkyne. taylorandfrancis.com Using the chloro-analogue circumvents this issue. taylorandfrancis.com The synthesis of the necessary 4-(alkyl-1-yn-1-yl)bromo/chlorobenzenes often involves a selective Sonogashira reaction on 1-bromo-4-iodobenzene (B50087) or 1-chloro-4-iodobenzene, exploiting the differential reactivity of the iodine versus the bromine or chlorine atom. taylorandfrancis.com

Formation and Reactivity of Organolithium, Organomagnesium, and Organozinc Intermediates

The generation of organometallic intermediates from this compound is a key strategy for forming new carbon-carbon bonds. A notable example is the in situ generation of an alkynylzinc reagent. This process involves the reaction of a lithium acetylide with a zinc halide at room temperature. The resulting organozinc compound can then participate in cross-coupling reactions with aryl or vinyl iodides. This method is advantageous for the synthesis of unsymmetrical alkynes and enynes and has been successfully implemented in continuous-flow processes, offering mild reaction conditions and good to excellent yields. researchgate.net

Stereoselective and Enantiospecific Transformations with Organometallic Reagents

While specific examples of stereoselective and enantiospecific transformations involving organometallic reagents derived directly from this compound are not extensively detailed in the provided search results, the general principles of such reactions are well-established in organic chemistry. These transformations aim to control the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in areas like materials science and pharmaceuticals. The reactivity of the organometallic intermediates would be harnessed with chiral catalysts or auxiliaries to induce stereoselectivity.

Electrosynthesis and Electrochemical Transformations

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for organic transformations.

Electrochemically Mediated Cyclization and Annulation Reactions

Electrochemistry provides a powerful tool for mediating cyclization and annulation reactions. For instance, the synthesis of indole (B1671886) derivatives can be achieved through the electrochemically mediated cyclization of 2-alkynylanilines. researchgate.net This method avoids the use of metal catalysts and traditional bases by employing electrogenerated cyanomethyl anions. researchgate.net The process is typically carried out in a divided cell under galvanostatic control with platinum electrodes. researchgate.net While this example doesn't directly use a this compound derivative, the principle of using electrochemically generated species to initiate cyclization is broadly applicable to functionalized alkynes.

Phenolic oxidation of 4-hydroxyphenylpropionic acid using an electrochemically generated hypervalent iodine oxidant derived from various iodobenzene derivatives has been demonstrated. researchgate.net Iodobenzene derivatives with electron-deficient aromatic rings showed comparable or better activity than those with electron-donating groups. researchgate.net This highlights the influence of substituents on the electrochemical behavior and subsequent reactivity of the generated oxidant. researchgate.net

Solvent Effects in Electro-Organic Synthesis

The choice of solvent can significantly impact the outcome of electro-organic reactions. In the Sonogashira cross-coupling reaction of 1,3,5-tribromobenzene with terminal alkynes, the use of aqueous organic solvents was found to enhance the reaction in the presence of a PdCl2(PPh3)2 catalyst. scielo.br Specifically, a water/toluene mixture as the solvent led to higher yields of the desired coupled products compared to using toluene alone. scielo.br This demonstrates the beneficial effect of aqueous media in certain palladium-catalyzed electrochemical reactions.

Novel Synthetic Routes and Functionalization Strategies

The development of new synthetic methods allows for the efficient construction of complex molecules from simpler starting materials.

Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of applications. iipseries.orgslideshare.net Several named reactions are employed for their synthesis, including the Combes, Friedländer, and Pfitzinger syntheses. iipseries.org

The Combes synthesis involves the condensation of an aniline (B41778) with a β-diketone followed by acid-catalyzed cyclization. iipseries.org The Friedländer synthesis is an aldol (B89426) condensation type reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl, catalyzed by a base like potassium hydroxide. iipseries.org The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. iipseries.org

Modern approaches often focus on improving the efficiency and environmental friendliness of these classical methods. For instance, microwave-assisted solid acid-catalyzed syntheses and multicomponent reactions catalyzed by environmentally benign solid acids like montmorillonite (B579905) K-10 have been developed for the synthesis of quinoline derivatives. rsc.org One-pot methods that combine multiple steps without isolating intermediates are also gaining prominence. rsc.orgresearchgate.net An example is the three-component reaction of an aniline, an aldehyde, and a terminal alkyne, which can be catalyzed by molecular iodine. rsc.org

While the direct use of this compound in these specific named reactions for quinoline synthesis is not explicitly detailed, its structure as a substituted ethynylbenzene makes it a potential precursor for quinoline synthesis through various modern synthetic strategies, particularly in palladium-catalyzed coupling and cyclization reactions.

Preparation of 1,3-Enynes via Vinylation Reagents

The synthesis of 1,3-enynes, a structural motif present in numerous biologically active compounds and natural products like Calicheamicin γ1I, is a significant area of research. acs.org Among the various methods developed, the cross-coupling of a terminal alkyne with a vinyl halide is a prevalent strategy. acs.org A mild and efficient protocol utilizes a copper(I)-catalyzed cross-coupling reaction between terminal acetylenes, such as this compound, and vinyl iodides. acs.orgpsu.edu

This methodology has been shown to be effective and tolerates a wide variety of functional groups on both the alkyne and the vinyl iodide. acs.orgpsu.edu The reaction typically proceeds to completion within eight hours, and importantly, it retains the stereochemistry of the starting vinyl iodide in the final 1,3-enyne product. psu.edu The optimization of this reaction involved screening various copper(I) catalysts and additives.

Research into the copper(I)-catalyzed cross-coupling of phenylacetylene (B144264) with (Z)-ethyl-3-iodoacrylate identified several effective catalytic systems. The use of well-defined copper(I) complexes, particularly those incorporating phenanthroline (phen) or bipyridine (bipy) ligands, resulted in high yields of the desired 1,3-enyne.

Below is a table summarizing the performance of different catalysts in this model reaction, demonstrating the efficacy of specific copper(I) complexes.

Table 1: Comparison of Copper(I) Catalysts for 1,3-Enyne Synthesis Data derived from a model reaction coupling phenylacetylene and (Z)-ethyl-3-iodoacrylate.

| Catalyst | GC Yield (%) |

|---|---|

| [Cu(phen)(PPh₃)₂]NO₃ | 76% |

| [Cu(bipy)PPh₃Br] | 74% |

| [Cu(phen)PPh₃Br] | 69% |

| [Cu(PPh₃)₃Br] | 51% |

| [Cu(neocup)PPh₃Br] | 34% |

| [Cu(acac)(PPh₃)₂] | 21% |

| [Cu(neocup)₂Br]H₂O | 7% |

Source: acs.org

Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes

Alkynes are fundamental building blocks in organic synthesis, and developing direct, efficient methods for their preparation from inexpensive and abundant starting materials is a key goal. organic-chemistry.orgnih.govchemistryviews.org A novel, transition-metal-free method allows for the direct synthesis of alkynes from alcohols through an oxidative dehydrogenation and dehydration process promoted by sulfuryl fluoride (B91410) (SO₂F₂). organic-chemistry.orgnih.gov This approach transforms a C(sp³)–C(sp³) single bond in an alcohol into a C(sp)≡C(sp) triple bond in a single, straightforward operation. nih.gov

The reaction proceeds under mild conditions and utilizes inexpensive, readily available reagents. organic-chemistry.orgnih.gov In this process, sulfuryl fluoride (SO₂F₂) acts as an electrophilic activator for dimethyl sulfoxide (B87167) (DMSO), which serves as the oxidant. organic-chemistry.orgchemistryviews.org The alcohol is first oxidized to a carbonyl intermediate, which then reacts further in situ to yield the alkyne. chemistryviews.org The crude alkyne products are often of sufficient purity to be used directly in subsequent reactions, such as Huisgen cycloadditions or Sonogashira couplings, without extensive purification. organic-chemistry.orgnih.gov This method is applicable to a broad range of alcohols, including various homobenzylic and aliphatic alcohols, and demonstrates high functional group tolerance, achieving yields up to 95%. organic-chemistry.orgnih.govchemistryviews.org

The key reagents and their functions in this transformation are summarized in the table below.

Table 2: Reagents for SO₂F₂-Mediated Alkyne Synthesis from Alcohols

| Reagent | Function |

|---|---|

| Sulfuryl Fluoride (SO₂F₂) | Electrophilic activator for DMSO and the carbonyl intermediate. organic-chemistry.orgchemistryviews.org |

| Dimethyl Sulfoxide (DMSO) | Oxidant and solvent. organic-chemistry.orgchemistryviews.org |

| K₂CO₃ / DBU | Bases used in the reaction. chemistryviews.org |

Photoredox Activation of Boronic Esters in C(sp²)–C(sp³) Coupling

The formation of C(sp²)–C(sp³) bonds is a cornerstone of organic synthesis, and dual photoredox/nickel catalysis has emerged as a powerful method for achieving this transformation under mild conditions. d-nb.info A novel approach involves the visible-light activation of boronic esters to generate carbon-centered radicals, which can then couple with C(sp²) halides like this compound. d-nb.infonih.gov

This dual catalytic system typically employs an iridium-based photocatalyst and a nickel catalyst. d-nb.info A key finding is that the photoredox activation of the boronic ester is facilitated by its formation of a redox-active complex with a Lewis base, such as a pyridine-derived ligand. d-nb.infonih.govnih.gov This activation strategy enables the use of boronic esters as effective precursors for C(sp³) radicals, which subsequently engage in the nickel-catalyzed cross-coupling cycle. d-nb.info

This method has been successfully implemented in high-throughput continuous flow processes, which can circumvent solubility issues sometimes associated with other organoboron reagents like potassium trifluoroborate salts. d-nb.infonih.gov The reaction enables the coupling of a wide array of alkyl boronic esters with aryl halides, providing a robust route to molecules containing C(sp²)–C(sp³) linkages. nih.govd-nb.info

The essential components for this photoredox-mediated coupling reaction are outlined in the following table.

Table 3: Key Components for Photoredox C(sp²)–C(sp³) Coupling

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs visible light to initiate single-electron transfer. | Iridium-based complexes. d-nb.info |

| Nickel Catalyst | Mediates the C-C bond-forming cross-coupling cycle. | NiCl₂·glyme. d-nb.info |

| Boronic Ester | C(sp³) radical precursor. d-nb.infonih.gov | Alkyl boronic pinacol (B44631) esters. d-nb.info |

| C(sp²) Halide | Coupling partner. | This compound. |

| Lewis Base | Forms an activatable adduct with the boronic ester. d-nb.infonih.govnih.gov | Pyridine-derived ligands, quinuclidin-3-ol. d-nb.infonih.gov |

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding (XB) Phenomena

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgethz.ch This interaction is characterized by its directionality and has become a valuable tool in creating complex supramolecular architectures. acs.orgethz.chacs.org

1-Ethynyl-4-iodobenzene is recognized as a potent halogen bond (XB) donor. acs.orgacs.org The iodine atom in this molecule possesses an area of positive electrostatic potential, known as a σ-hole, located on the extension of the C–I covalent bond. acs.orgacs.orgpolimi.it This positive region allows for attractive interactions with electron-rich species, or XB acceptors. acs.orgethz.ch The strength of this interaction can be influenced by various factors, including the hybridization of the carbon atom attached to the iodine and the presence of electron-withdrawing or -donating groups on the molecule. acs.orgnih.gov The ethynyl (B1212043) group, in particular, enhances the XB donor capacity of the iodine atom. chemistryviews.org In this compound, the iodine atom bonded to the sp-hybridized carbon of the ethynyl group is a stronger XB donor than the iodine attached to the sp2-hybridized carbon of the benzene (B151609) ring. acs.org

The ability of different molecules to act as halogen bond donors can be ranked to predict their effectiveness in forming supramolecular structures. acs.orgchemistryviews.org Studies comparing various iodo- and bromo-based XB donors have shown that this compound is a powerful XB donor. acs.orgchemistryviews.org Its strength is comparable to that of the well-established XB donor 1,4-diiodotetrafluorobenzene (B1199613) (DITFB). acs.orgchemistryviews.org This high ranking is attributed to the electron-withdrawing nature of the ethynyl group, which enhances the positive character of the σ-hole on the iodine atom. acs.orgchemistryviews.org The ranking is often established by a combination of computational calculations of the molecular electrostatic potential surface and experimental observations of co-crystal formation frequency. acs.orgchemistryviews.org

A study established the following ranking of XB donor strength, with this compound (referred to as IEIB in the study) among the top performers:

| Compound | Abbreviation | Halogen Bond Donor Strength |

| 1-Iodoethynyl-4-iodobenzene | IEIB | High |

| 1,4-Diiodotetrafluorobenzene | DITFB | High |

| 1-Bromoethynyl-4-iodobenzene | BEIB | Medium-High |

| 1,4-Dibromotetrafluorobenzene | DBTFB | Medium |

| 1,4-Diiodobenzene | DIB | Low |

| 1,4-Dibromobenzene | DBB | Low |

This table is based on findings that rank halogenated ethynyl moieties as extremely powerful XB donors, with 1-iodoethynyl-4-iodobenzene being comparable to 1,4-diiodotetrafluorobenzene. acs.orgchemistryviews.org

Computational chemistry plays a crucial role in understanding and predicting halogen bonding phenomena. acs.orgpolimi.it The concept of the "σ-hole" emerged from such studies, which showed an anisotropic distribution of electron density around a covalently bonded halogen atom. acs.orgpolimi.it The σ-hole is a region of lower electron density and often positive electrostatic potential on the halogen atom, opposite to the covalent bond. acs.orgpolimi.it

For this compound, computational analyses of its molecular electrostatic potential (MEP) surface are used to quantify the magnitude of the σ-hole on the iodine atom. acs.orgacs.orgtuni.fi A more positive σ-hole potential (VS,max) generally indicates a stronger XB donor ability. acs.orgnsf.gov Studies have calculated the VS,max for the iodine atom in this compound to be approximately 107 kJ mol⁻¹, which is higher than many other common iodine-based XB donors like 3,5-difluoro-1-iodobenzene (98 kJ mol⁻¹). acs.orgtuni.fi These computational findings are consistent with experimental observations of its strong XB donor capabilities. acs.org The electrostatic potential surface of iodobenzene (B50100) and its derivatives is influenced by ring substituents, with electron-withdrawing groups generally leading to a more positive and larger σ-hole. taylorandfrancis.com

The strength of the halogen bond donated by this compound can be fine-tuned by introducing substituents on the aromatic ring. acs.orgnsf.govresearchgate.net Electron-withdrawing substituents tend to increase the positive potential of the σ-hole on the iodine atom, thereby strengthening the halogen bond. nsf.govresearchgate.netjyu.fi Conversely, electron-donating groups can decrease the σ-hole's positivity, weakening the XB interaction. researchgate.netjyu.fi

A systematic study of para-substituted (iodoethynyl)benzene (B1606193) derivatives demonstrated a strong linear free-energy relationship (LFER) with the Hammett parameter σpara. acs.orgethz.ch This indicates that the electronic effects of substituents, even when distant from the iodine atom, are effectively transmitted through the conjugated system to modulate the XB donor strength. acs.orgethz.ch For instance, a nitro group (a strong electron-withdrawing group) at the para position leads to a stronger halogen bond compared to a dimethylamino group (a strong electron-donating group) at the same position. acs.org Quantum calculations have shown that for substituted iodobenzenes, the placement of an electron-withdrawing group generally has the largest effect in the ortho position, followed by meta, and then para, though this trend is not universal. researchgate.net

The following table summarizes the effect of different para-substituents on the association constant (Ka) for the halogen bond between para-substituted (iodoethynyl)benzenes and quinuclidine (B89598) in benzene-d6 (B120219) at 298 K. acs.org

| Para-Substituent | Hammett Parameter (σpara) | Association Constant (Ka) [M⁻¹] |

| -N(CH₃)₂ | -0.83 | 6.3 ± 0.6 |

| -NO₂ | +0.78 | 25 ± 8 |

This data illustrates the significant impact of substituents on the halogen bond donor strength of the (iodoethynyl)benzene system. acs.org

The thermodynamics and kinetics of halogen bonding involving this compound and its derivatives have been investigated in solution. acs.orgrsc.org These studies provide quantitative data on the strength and nature of these interactions. acs.orgrsc.org For example, the binding free enthalpies (ΔG) for the complexation of para-substituted (iodoethynyl)benzenes with quinuclidine in benzene have been determined to be between -1.1 and -2.4 kcal mol⁻¹ at 298 K. acs.orgresearchgate.net

Thermodynamic profiles reveal that the favorable enthalpic gain from the formation of the halogen bond is often partially offset by an unfavorable entropic term. acs.orgresearchgate.net This is a common feature of association processes in solution. The binding affinity of XB acceptors with (iodoethynyl)benzene donors has been found to increase in the order: pyridine (B92270) < C=O < S=O < P=O < quinuclidine. acs.orgresearchgate.net While detailed kinetic studies on this compound are less common, the reversible nature of halogen bond formation is a key aspect of its application in dynamic supramolecular systems. chemistryviews.org

The thermodynamic parameters for the halogen bonding between selected aryl-substituted iodoethynyls and quinuclidine are presented below. acs.org

| Iodoethynyl Derivative | ΔG (kcal mol⁻¹) | ΔH (kcal mol⁻¹) | -TΔS (kcal mol⁻¹) |

| 1-Iodo-4-(phenylethynyl)benzene | -1.6 | -4.4 | 2.8 |

| 1-Iodo-4-((pentafluorophenyl)ethynyl)benzene | -2.4 | -5.8 | 3.4 |

This table showcases how the electronic nature of the aryl substituent influences the thermodynamic profile of halogen bonding in solution. acs.org

In the solid state, this compound and its derivatives are valuable building blocks in crystal engineering, forming a variety of supramolecular architectures through different types of halogen bonds. acs.orgnih.govunizar.es The directionality of the C–I···acceptor interaction is a key factor in the predictable assembly of these structures.

I···N Halogen Bonds: These are among the most common and well-studied halogen bonds. In the presence of nitrogen-containing Lewis bases, such as pyridines, this compound forms strong and directional I···N interactions. acs.orgunizar.es For example, in a cocrystal with 4-phenylpyridine, a strong halogen bond is observed between the iodoethynyl group and the nitrogen atom of the pyridine. acs.org Similarly, infinite chains can be formed through C–I···N halogen bonds in cocrystals with bipyridyl compounds. nih.govoup.com

I···O Halogen Bonds: Oxygen atoms in functional groups like carbonyls, ethers, and sulfoxides can also act as halogen bond acceptors. acs.orgoup.commdpi.com In the solid state, (iodoethynyl)arenes that also contain potential XB acceptor moieties can exhibit I···O interactions, influencing the crystal packing. acs.org For example, bent C=O···I interactions have been observed. acs.org In some cases, the same crystal structure can feature both I···N and I···O halogen bonds, leading to more complex networks. mdpi.com

Cooperative Halogen Bonding and Polarized π-Stacking Interactions

The assembly of molecular structures involving this compound and its derivatives is often governed by a synergistic relationship between halogen bonding and π-stacking interactions. researchgate.netrsc.orgchemrxiv.org Halogen bonding is a highly directional, non-covalent interaction where the electrophilic region on a halogen atom, known as a σ-hole, is attracted to a Lewis base. acs.org In iodoethynyl systems, the iodine atom acts as a potent halogen bond (XB) donor.

Research on co-crystals formed between electron-rich halogen bond acceptors and electron-poor halogen bond donors, such as derivatives of this compound, demonstrates this cooperativity. In these systems, strong halogen bonds and significant π-stacking are observed simultaneously. researchgate.netrsc.org The interplay between these forces is delicate and can lead to the formation of different polymorphic forms of a compound, where the crystal structure is determined by the balance between halogen bonding and π-π stacking interactions. chemrxiv.org

Table 1: Calculated Interaction Energies in a Model Donor-Acceptor Complex

This table illustrates the relative contributions of halogen bonding and π-π stacking to the stability of a charge-transfer co-crystal, based on a representative system involving similar functional moieties.

| Interaction Type | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|

| π–π Stacking | -22.24 | researchgate.net, rsc.org |

| Halogen Bond | -7.97 | researchgate.net, rsc.org |

Crystal Engineering and Solid-State Assemblies

Crystal engineering leverages intermolecular forces to design and construct solid-state structures with desired properties. This compound is a key component in this field due to its reliability as a halogen bond donor. acs.orgchemistryviews.org

Design and Preparation of Molecular Crystals via Halogen Bonding

The design of molecular crystals frequently utilizes robust and directional interactions like halogen bonds to guide the assembly of molecules into predictable patterns. acs.orgnih.gov The iodine atom in this compound is strongly polarized due to its attachment to an sp-hybridized carbon, creating a pronounced σ-hole that makes it an excellent XB donor. researchgate.net This property allows for the rational design of co-crystals, where this compound is combined with various XB acceptor molecules. chemistryviews.org

Studies comparing different XB donors have established that halogenated ethynyl moieties are exceptionally powerful. In fact, this compound (IEIB) has been shown to have a co-crystal formation efficiency comparable to that of the widely used and highly effective XB donor, 1,4-diiodotetrafluorobenzene (DITFB). chemistryviews.org The preparation of these crystals often involves methods like solvent-drop grinding or slow evaporation from a solution containing the XB donor and acceptor. chemistryviews.orgrsc.org

Table 2: Comparative Halogen Bond Donor Strength

This table ranks halogen-bond (XB) donors based on their frequency of co-crystal formation with a variety of XB acceptors, highlighting the effectiveness of the iodoethynyl moiety.

| Halogen Bond Donor | Abbreviation | Co-crystal Formation Frequency | Reference |

|---|---|---|---|

| 1-Iodoethynyl-4-iodobenzene | IEIB | Comparable to DITFB | chemistryviews.org |

| 1,4-Diiodotetrafluorobenzene | DITFB | High | chemistryviews.org |

| 1,4-Dibromotetrafluorobenzene | - | Lower than IEIB and DITFB | chemistryviews.org |

Influence of Molecular Structure on Crystal Packing

In the absence of a stronger XB acceptor, the molecules can self-associate. X-ray crystallography of related (iodoethynyl)arenes reveals diverse packing motifs dominated by halogen bonding. acs.org The interplay of these directional halogen bonds with other, weaker interactions like C-H···π interactions ultimately defines the three-dimensional structure of the crystal. sci-hub.se The predictability of these interactions makes the iodoethynylbenzene framework a reliable synthon for crystal engineering. sci-hub.se

Self-Assembly of Supramolecular Architectures

The self-assembly of this compound and related molecules into well-defined supramolecular architectures is a direct consequence of the strong and directional nature of the halogen bond. researchgate.netmdpi.com This process involves the spontaneous organization of molecules into stable, ordered aggregates. mdpi.com

The iodoethynyl moiety can be incorporated into more complex molecules, or "foldamers," to direct their assembly into specific shapes, such as supramolecular helices and macrocycles. researchgate.net For instance, by modifying a monomer with an iodoethynyl segment as the halogen donor and a pyridine group as the halogen acceptor, researchers have successfully constructed zig-zag linear chains and even complex double helices. researchgate.net This bottom-up approach, where the molecular information encoded in the building blocks dictates the final structure, is a cornerstone of modern supramolecular chemistry. mdpi.compsu.edu

Advanced Supramolecular Systems

The reliability and directionality of the iodoethynyl group make it a valuable component for building more complex and functional supramolecular systems.

Iodoethynyl Scaffolds in Supramolecular Network Formation

Iodoethynyl scaffolds are instrumental in the formation of extended supramolecular networks. mdpi.com By attaching multiple 4-(iodoethynyl)phenyl groups to a central core, such as methane (B114726) or adamantane, chemists can create "tecton-like" entities. researchgate.net These multi-topic building blocks can then engage in multiple halogen bonding interactions, propagating a structure in two or three dimensions to form a supramolecular network. researchgate.netsemanticscholar.org

The rigidity of the ethynylphenyl linker combined with the directionality of the C(sp)-I halogen bond provides a powerful strategy for constructing porous materials and extended frameworks. researchgate.netacs.org These networks are held together exclusively by non-covalent interactions, offering potential for creating dynamic and responsive materials. mdpi.com The use of iodoethynyl scaffolds represents a sophisticated approach to controlling structure at the nanoscale, moving from simple one-dimensional chains to complex multi-dimensional architectures. researchgate.netsemanticscholar.org

Molecular Recognition and Directed Self-Assembly

The ability of this compound and its derivatives to engage in specific and directional non-covalent interactions forms the basis of their application in molecular recognition and directed self-assembly. The iodoethynyl moiety is a particularly potent halogen-bond (XB) donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength and directionality of these bonds allow for the precise control of crystal packing and the formation of predictable supramolecular structures.

Studies have shown that iodoethynyl-based halogen-bond donors are exceptionally powerful. In a comparative study, 1-iodoethynyl-4-iodobenzene (a derivative of the primary compound) was found to be a halogen-bond donor with a strength comparable to the well-established 1,4-diiodotetrafluorobenzene. This highlights the significant influence of the sp-hybridized carbon atom of the ethynyl group on the electrophilic character of the adjacent iodine atom.

The directed self-assembly of complex supramolecular structures has been achieved using iodoalkyne derivatives. For instance, iodoethynylpyridines, which contain both a halogen-bond donor (the iodoalkyne) and a halogen-bond acceptor (the pyridine nitrogen), have been designed to form self-complementary dimers through head-to-tail C–I···N halogen bonds. Furthermore, by employing bis(iodoethynyl)benzene units, researchers have successfully constructed trimeric, rod-like halogen-bonded complexes with various 4-pyridine derivatives, leading to materials with liquid crystalline properties. The formation of these assemblies is a direct consequence of the molecular recognition between the iodoethynyl group and the pyridine nitrogen.

The interplay of halogen bonding with other non-covalent forces, such as hydrogen bonding and π-π stacking, allows for the construction of even more intricate architectures. For example, the self-assembly of precursors containing both a terminal alkyne and a hydroxyl group on a silver surface leads to the formation of regular networks stabilized by a combination of C–H···O and O–H···O hydrogen bonds. This demonstrates the potential for programming molecular assembly through the strategic placement of multiple functional groups.

| Donor Compound | Acceptor Compound | Resulting Assembly | Key Interactions |

| 1-Iodoethynyl-4-iodobenzene | Various Lewis bases | Co-crystals | Halogen bonding (C-I···Lewis base) |

| Iodoethynylpyridines | Self-complementary | Dimeric structures | Halogen bonding (C-I···N) |

| 1,4-Bis(iodoethynyl)benzene | 4-Pyridine derivatives | Trimeric rod-like complexes | Halogen bonding (C-I···N) |

| 4'-Ethynyl-[1,1'-biphenyl]-4-ol | Self-assembly on Ag(100) | Tetrameric cross-shaped modules | Hydrogen bonding (C-H···O, O-H···O) |

Charge-Transfer Co-crystals and Optical Properties

The electron-accepting nature of the iodine atom in this compound and its derivatives facilitates the formation of charge-transfer (CT) co-crystals when combined with suitable electron-donating molecules. These co-crystals often exhibit distinct colors and interesting optical properties that are not present in the individual components. The formation of such co-crystals is typically driven by a combination of halogen bonding and π-π stacking interactions.

A notable example involves the co-crystallization of an electron-poor halogen-bond donor, 1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene, with electron-rich 4-(N,N-dimethylamino)phenylethynylpyridines. The resulting 1:1 co-crystals are red and exhibit strong halogen bonding alongside significant π-stacking between the electron-deficient and electron-rich aromatic rings. rsc.org The color is a direct consequence of the charge-transfer interactions between the donor and acceptor molecules.

The optical properties of these charge-transfer materials can be tuned by modifying the electronic properties of the constituent molecules. Theoretical calculations on such systems have shown that the binding energy from π-π stacking can be even more significant than that from halogen bonding, indicating a cooperative effect between these non-covalent interactions in stabilizing the charge-transfer state. rsc.org For a complex between 4-[4-(N,N-dimethylamino)phenylethynyl]pyridine and 1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene, the calculated π–π stacking binding energy was -22.24 kcal mol⁻¹, while the halogen bond binding energy was -7.97 kcal mol⁻¹. rsc.org

The formation of charge-transfer states can also lead to solvatochromism, where the color of a solution of the compound changes with the polarity of the solvent. This phenomenon arises from a significant difference in the dipole moment between the ground and excited states of the molecule or complex. While detailed solvatochromism studies on this compound itself are not widely reported, related donor-π-acceptor systems featuring ethynyl bridges are known to exhibit positive solvatochromism, indicating a more polar excited state. scispace.comresearchgate.net This suggests that charge-transfer complexes of this compound could also display such solvent-dependent optical properties.

Furthermore, the non-centrosymmetric arrangement of chromophores in co-crystals can give rise to second-order nonlinear optical (NLO) properties. By engineering co-crystals of electron donors and acceptors, it is possible to create materials with significant NLO activity, which have potential applications in optical communications and data storage. The combination of halogen bonding and charge-transfer interactions provides a powerful strategy for the design of such functional materials.

| Donor Moiety | Acceptor Moiety | Co-crystal Color | Key Interactions | Optical Properties |

| 1-(3,5-Dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene | 4-(N,N-Dimethylamino)phenylethynylpyridines | Red | Halogen bonding, π-π stacking | Charge-transfer absorption |

| Ethynyl-bridged D-π-A systems | (intramolecular) | Solvent-dependent | - | Positive solvatochromism |

| Npe-F4DIB | Self-assembly | - | π-π stacking, Halogen bonding | Tunable nonlinear optical properties |

Polymer Chemistry and Materials Science Applications

Polymerization of 1-Ethynyl-4-iodobenzene

The polymerization of this compound leads to the formation of poly(p-iodophenylacetylene) (PIPA), a polymer with a conjugated backbone that imparts interesting electronic and optical properties. The synthesis and characteristics of PIPA have been the subject of detailed investigation.

High-molecular-weight PIPA has been successfully synthesized from the this compound monomer. researchgate.netresearchgate.net The process involves the transformation of the monomer into long polymer chains under the influence of specific catalyst systems. researchgate.netresearchgate.net The resulting polymers are typically dark red solids. osti.gov The ability to achieve high molecular weights is crucial, as it significantly influences the mechanical, thermal, and processing properties of the final material. rsc.orgrsc.org For instance, one study reported the synthesis of a dark red PIPA solid with a number-average molecular weight (Mn) of 141 kg/mol and a narrow dispersity of 1.25. osti.gov

The choice of catalyst is a critical factor in the polymerization of this compound, dictating the properties of the resulting PIPA. researchgate.netresearchgate.net Two main classes of transition metal catalysts have been effectively utilized: tungsten-based and molybdenum-based systems. researchgate.netresearchgate.net

WOCl4-based catalysts : These catalysts, such as tungsten oxytetrachloride (WOCl4) paired with a cocatalyst like tetraphenyltin (B1683108) (Ph4Sn), typically yield a red, soluble form of PIPA. researchgate.netresearchgate.netresearchgate.net The polymerization proceeds reproducibly with WOCl4 as a single-component catalyst as well. researchgate.net The addition of a co-solvent like 1,4-dioxane (B91453) to the WOCl4 system can increase the polymer's molecular weight and influence its microstructure. researchgate.net

MoCl5-based catalysts : In contrast, molybdenum pentachloride (MoCl5)-based catalysts tend to produce a dark red, insoluble form of PIPA. researchgate.netresearchgate.net The insolubility is suggested to be a result of either excessively high molecular weight or the occurrence of cross-linking side reactions during polymerization. researchgate.netresearchgate.net

The reaction conditions and the specific catalyst system employed have a profound impact on the final polymer's characteristics.

| Catalyst System | Polymer (PIPA) Solubility | Polymer Color | Proposed Reason for Insolubility |

| WOCl4-based | Soluble | Red | - |

| MoCl5-based | Insoluble | Dark Red | High molecular weight and/or cross-linking |

Regardless of the catalyst system used for its synthesis, poly(p-iodophenylacetylene) is characterized as a non-crystalline, or amorphous, material. researchgate.netresearchgate.net This lack of crystallinity is evident from the absence of sharp peaks in X-ray diffraction analyses, which is typical for amorphous solids. mdpi.com

While both soluble and insoluble PIPA are amorphous, they exhibit differences in their configurational structure, referring to the spatial arrangement (cis/trans geometry) of the polymer chain's double bonds. researchgate.netresearchgate.net The exact configuration, however, has been difficult to assign with certainty. researchgate.netresearchgate.net It has been observed that for WOCl4-based systems, the addition of 1,4-dioxane as a co-solvent can increase the content of cis units in the polymer backbone. researchgate.net

The presence and nature of substituents on the phenyl ring of phenylacetylene (B144264) monomers can significantly influence both the polymerization process and the solubility of the resulting polymer. rsc.orgrsc.org

For the polymerization of phenylacetylene derivatives, the electronic properties of the substituent play a key role. Phenylacetylenes bearing electron-withdrawing groups in the para-position tend to polymerize faster than those with electron-donating groups. rsc.org

Substituents are also a primary tool for controlling polymer solubility. The introduction of flexible side chains, such as long alkyl or alkoxy groups, onto the polymer backbone is a common strategy to enhance solubility in common organic solvents. nih.govnih.gov This is crucial for the processability of conjugated polymers. rsc.org For instance, a poly(phenylacetylene) derivative containing a para-substituted acetylene (B1199291) group was found to have limited solubility, hindering its use in wet-spinning processes, whereas a similar polymer with a phenylacetylene group showed good solubility. osti.gov

Functional Polymers and Conjugated Systems

The alkyne functionality of this compound makes it a valuable component in the synthesis of more complex macromolecular architectures, particularly functional and conjugated polymers, through highly efficient chemical reactions.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. savvysciencepublisher.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction and serves as a powerful tool for polymer synthesis. savvysciencepublisher.comresearchgate.net

This methodology can be employed to create novel conjugated polymers. The general approach involves the polymerization of monomers containing two reactive groups, such as a diazide and a diyne. semanticscholar.org This reaction forms 1,2,3-triazole rings, which become part of the polymer backbone. researchgate.netsemanticscholar.org While direct polymerization of this compound via this method is not the primary route, its terminal alkyne group makes it an ideal candidate for post-polymerization modification or for the synthesis of block copolymers using click chemistry. For example, a polymer containing azide (B81097) pendant groups could be readily functionalized by "clicking" this compound onto the polymer chain. This approach allows for the precise introduction of the iodophenyl group, which can then be used for further transformations, such as cross-coupling reactions, to build even more complex conjugated systems. rsc.orgnih.gov

Preparation of Amphiphilic Poly(1,4-Phenylene Ethynylene)s (PPEs)

The synthesis of amphiphilic poly(1,4-phenylene ethynylene)s (PPEs) often utilizes palladium-catalyzed coupling reactions, such as the Sonogashira coupling. These polymers are designed with both hydrophilic (water-loving) and hydrophobic (water-repelling) components, leading to unique self-assembly properties. One approach involves designing monomers that already contain these distinct parts. For example, new types of PPEs have been synthesized where each phenylene unit is substituted with both a semifluoroalkoxy group and a dodecyloxy group. acs.orgfigshare.com The presence of these dissimilar side chains, one fluorinated and one hydrocarbon-based, imparts amphiphilicity to the polymer, driving it to self-organize into specific structures. acs.orgfigshare.com

The general synthetic strategy for these polymers can involve the polymerization of 1,4-diiodobenzenes with 1,4-diethynylbenzenes (an A-A plus B-B monomer approach). researchgate.net However, to control the specific placement of the amphiphilic side chains, an AB-type monomer is often required. acs.org This monomer would contain both an iodo and an ethynyl (B1212043) group on the same benzene (B151609) ring, a structure exemplified by derivatives of this compound.

An alternative strategy involves creating PPEs with chiral amide pendants, which can be achieved through the living polymerization of an optically active meta-phenylene ethynylene monomer using an alkyne-Pd(II) initiator. nih.gov This method allows for the creation of well-defined amphiphilic PPEs that can form stable helical conformations in various solvents. nih.gov Furthermore, these well-defined PPEs can serve as macroinitiators for the synthesis of block copolymers, such as amphiphilic poly(meta-phenylene ethynylene)-block-polyisocyanide, in a one-pot synthesis. nih.gov

The resulting amphiphilic polymers exhibit distinct solution-phase behaviors. The aggregation of uncharged PPEs can be controlled by adjusting solvent polarity, while charged polyelectrolyte versions tend to self-assemble in compatible solvents. researchgate.net These properties are crucial for their application in materials science, as they can form well-defined nanostructures, like spherical micelles, in selective solvents. nih.gov

Regioregular vs. Regiorandom Polymer Structures and Properties

The arrangement of side chains along the backbone of a conjugated polymer, known as regioregularity, has a profound impact on its material properties. In the context of poly(phenylene ethynylene)s, polymers can be synthesized with either a regioregular or a regiorandom structure.

Regiorandom PPEs are typically synthesized via Pd-catalyzed condensation polymerization of asymmetrically substituted 1,4-diiodobenzenes (A-A type monomers) and 1,4-diethynylbenzenes (B-B type monomers). researchgate.net This method results in an irregular placement of side chains along the polymer backbone, creating a mixture of "head-to-head," "tail-to-tail," and "head-to-tail" linkages. figshare.com

Regioregular PPEs , in contrast, exhibit a perfectly alternating arrangement of side chains. Their synthesis requires the use of an AB-type monomer, a molecule that contains both the iodo and ethynyl functional groups, such as a substituted this compound. acs.org The Sonogashira polymerization of these monomers ensures a consistent "head-to-tail" linkage throughout the polymer chain. acs.orgfigshare.comresearchgate.net This controlled placement results in a Janus-type structure where dissimilar side chains (e.g., hydrophilic and hydrophobic) are segregated on opposite sides of the rigid polymer backbone. acs.orgfigshare.com

The difference in regiochemistry leads to significant variations in the polymers' physical and optical properties. Regioregularity directly influences the polymer's ability to self-assemble and crystallize. For instance, in poly(3-hexylthiophene), a highly regioregular structure leads to self-oriented, three-dimensional architectures with enhanced conductivity. capes.gov.br Similarly, regioregular poly(3-octylfuran) is highly crystalline, while its regiorandom counterparts are not. researchgate.net However, in the case of certain amphiphilic PPEs with bulky semifluoroalkyl and alkyl side chains, the introduction of regioregularity can sometimes impede crystallization. figshare.com This is attributed to the disruption of side chain packing by having disparate segments within a single side chain, which prevents efficient interdigitation. figshare.com

| Property | Regioregular PPEs | Regiorandom PPEs |

|---|---|---|

| Synthesis Method | Polymerization of AB-type monomers (e.g., substituted this compound) acs.org | Polymerization of A-A and B-B type monomers (e.g., substituted diiodobenzene and diethynylbenzene) researchgate.net |

| Side Chain Arrangement | Ordered, "head-to-tail" linkages only figshare.com | Random mixture of "head-to-head", "tail-to-tail", and "head-to-tail" linkages figshare.com |

| Resulting Structure | Janus-type amphiphilic structure acs.org | Irregular substitution pattern researchgate.net |

| Crystallinity | Generally higher, promotes ordered packing and self-assembly researchgate.netresearchgate.net | Generally lower or amorphous due to chain distortion from regiodefects researchgate.net |

| Optical Properties | Often shows more defined absorption and emission spectra due to planar conformation researchgate.net | Broader absorption spectra due to twisted, nonplanar conformations researchgate.net |

Applications in Organic Electronics and Sensors

Poly(phenylene ethynylene)s (PPEs) are a prominent class of conjugated polymers widely explored for their potential in organic electronics and, particularly, as the active material in chemosensors and biosensors. mit.edu Their rigid, rod-like structure facilitates efficient energy migration along the polymer backbone, a phenomenon often described as a "molecular wire" effect. mit.edusemanticscholar.org This property means that a single quenching event at one point on the polymer chain can result in the quenching of fluorescence from the entire chain, leading to a significant amplification of the sensor signal. mit.edumit.edu

This amplified fluorescence quenching is the basis for many PPE-based sensors. acs.org For instance, water-soluble PPEs functionalized with cationic groups, such as quaternary ammonium (B1175870) or phosphonium (B103445) ions, have been developed to detect negatively charged species like pyrophosphate (PPi) and ATP in aqueous solutions. acs.orgresearchgate.net The electrostatic interaction between the cationic polymer and the anionic analyte can induce polymer aggregation, leading to fluorescence quenching. acs.orgresearchgate.net The sensitivity of these sensors can be remarkably high, with Stern-Volmer quenching constants (Ksv) for PPi and ATP reported to be greater than 10^5 M⁻¹. researchgate.net

The versatility of PPEs allows for their incorporation into various sensor formats:

Solution-Based Sensors: Water-soluble PPEs with carboxylate or other functional groups can be coupled to biomolecules like peptides. This has been used to create "turn-on" fluorescence sensors for enzymes such as trypsin. mit.edu